tert-Butyl 4-nitrobenzylcarbamate

Catalog No.
S681908
CAS No.
94838-58-1
M.F
C12H16N2O4
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-nitrobenzylcarbamate

CAS Number

94838-58-1

Product Name

tert-Butyl 4-nitrobenzylcarbamate

IUPAC Name

tert-butyl N-[(4-nitrophenyl)methyl]carbamate

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)

InChI Key

NXHDMOGWVRMCTL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-]

Synthesis and Characterization:

tert-Butyl 4-nitrobenzylcarbamate (t-Boc-4-NBz) is a chemical compound synthesized by reacting 4-nitrobenzyl chloride with tert-butyl carbamate. [] This reaction is commonly used in organic chemistry to introduce a protecting group (tert-butoxycarbonyl or Boc) onto primary amines. The Boc group can be easily removed under mild acidic conditions, making it a versatile tool for protecting amine functionalities during organic synthesis. []

Applications in Organic Synthesis:

t-Boc-4-NBz is primarily used as a precursor for the synthesis of various organic compounds, particularly those containing a protected amine group. [, ] The Boc group can be selectively removed under mild acidic conditions, leaving the underlying amine free to participate in further reactions.

Here are some specific examples of its applications:

  • Preparation of peptides and peptidomimetics: t-Boc-4-NBz can be used as a protecting group for the amine side chains of amino acids during peptide synthesis. [] This allows for the selective coupling of different amino acids to form complex peptide structures.
  • Synthesis of bioactive molecules: t-Boc-4-NBz can be used as a protecting group for the synthesis of various bioactive molecules, such as drugs and drug candidates. [] The protected amine group can be deprotected at a later stage to reveal the functional amine, which may be essential for the molecule's biological activity.
  • Synthesis of functional materials: t-Boc-4-NBz can be used as a precursor for the synthesis of functional materials, such as polymers and dendrimers. [] The Boc group can be used to control the reactivity of amine functionalities during the polymerization process.

Other Potential Applications:

While the primary application of t-Boc-4-NBz lies in organic synthesis, there is ongoing research exploring its potential in other areas:

  • Drug delivery systems: The nitro group in t-Boc-4-NBz can be used to develop stimuli-responsive drug delivery systems. [] Under specific conditions, such as changes in pH or light exposure, the nitro group can undergo reduction, triggering the release of the drug molecule.
  • Bioconjugation: t-Boc-4-NBz can be used as a linker for bioconjugation reactions. [] The Boc group can be used to protect the amine group while the nitro group can be used to attach the molecule to another biomolecule via click chemistry or other conjugation techniques.

Tert-Butyl 4-nitrobenzylcarbamate is a chemical compound with the molecular formula C12H14N2O5C_{12}H_{14}N_{2}O_{5} and a molecular weight of approximately 266.254 g/mol. It is classified as a carbamate, which is a group of organic compounds derived from carbamic acid. This specific compound features a tert-butyl group, a nitro group at the para position of the benzyl ring, and a carbamate functional group, making it notable for its potential applications in organic synthesis and medicinal chemistry .

, including:

  • Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the corresponding amine.
  • Curtius Rearrangement: This compound can undergo Curtius rearrangement when treated with an azide reagent, leading to the formation of isocyanates, which can further react with alcohols or amines to generate other derivatives .
  • Nucleophilic Substitution: The nitro group can be reduced to an amino group, allowing for further functionalization of the compound.

Tert-Butyl 4-nitrobenzylcarbamate exhibits biological activity that can be attributed to its structural components. Compounds containing nitro groups are often investigated for their pharmacological properties, including antibacterial and anticancer activities. The presence of the carbamate moiety may enhance solubility and bioavailability, making this compound a candidate for drug development .

Several methods exist for synthesizing tert-butyl 4-nitrobenzylcarbamate:

  • Direct Carbamation: The reaction of 4-nitrobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine results in the formation of tert-butyl 4-nitrobenzylcarbamate.
  • Curtius Rearrangement: Starting from 4-nitrobenzoyl chloride, treatment with sodium azide followed by Curtius rearrangement leads to the desired carbamate .
  • Three-component Coupling: A method involving amines, carbon dioxide, and halides has been reported to synthesize carbamates efficiently under mild conditions .

Tert-Butyl 4-nitrobenzylcarbamate has various applications:

  • Protecting Group: It is widely used as a protecting group for amines in organic synthesis, allowing for selective reactions without interference from amino groups.
  • Pharmaceutical Intermediate: Due to its biological activity, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Materials Science: Its derivatives may be explored in polymer chemistry and materials science for developing new materials with specific properties .

Several compounds share structural similarities with tert-butyl 4-nitrobenzylcarbamate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Benzyl carbamateSimple benzene ring with carbamateLacks nitro substitution
4-Chlorobenzyl carbamateChlorine substituent at para positionExhibits different electronic properties
4-Fluorobenzyl carbamateFluorine substituent at para positionEnhanced lipophilicity
N-tert-butoxycarbonylbenzylamineSimilar structure but lacks nitro groupUsed primarily as an amino protecting group

Tert-butyl 4-nitrobenzylcarbamate is unique due to its combination of a tert-butyl protecting group and a para-nitro substitution on the benzene ring, which may impart distinct reactivity and biological properties compared to other similar compounds .

XLogP3

2.3

Wikipedia

Tert-Butyl 4-nitrobenzylcarbamate

Dates

Last modified: 08-15-2023

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